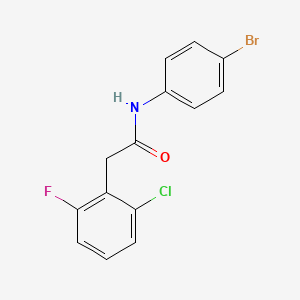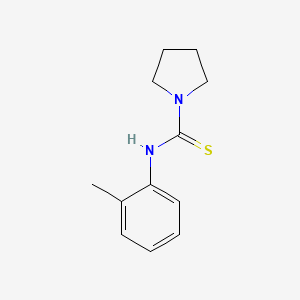
N-(2-methylphenyl)-1-pyrrolidinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-1-pyrrolidinecarbothioamide, also known as MPCT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCT is classified as a thioamide derivative and has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In
Mecanismo De Acción
The exact mechanism of action of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of neurotransmitter systems in the brain. This compound has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in the regulation of neuronal excitability. This increase in GABA levels is thought to contribute to the anticonvulsant and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been found to modulate the activity of several enzymes and proteins involved in cellular signaling pathways. This compound has also been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide for lab experiments is its relatively simple synthesis method. This compound can be obtained in high yield with good purity, making it a useful compound for in vitro and in vivo studies. However, one limitation of this compound is its potential toxicity. Several studies have reported toxic effects of this compound at high doses, highlighting the need for further safety studies.
Direcciones Futuras
There are several future directions for the study of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in humans.
In conclusion, this compound is a thioamide derivative with potential therapeutic applications in the treatment of neurological disorders. Its simple synthesis method, anticonvulsant, analgesic, and anti-inflammatory effects, and potential neuroprotective effects make it a promising compound for further study. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide involves the reaction of 2-methylphenylhydrazine with carbon disulfide to form 2-methylphenylhydrazinecarbothioamide. This compound is then reacted with pyrrolidine to form this compound. The overall synthesis process is relatively simple, and this compound can be obtained in high yield with good purity.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Several studies have demonstrated the anticonvulsant activity of this compound in animal models of epilepsy. This compound has also been found to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Propiedades
IUPAC Name |
N-(2-methylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-10-6-2-3-7-11(10)13-12(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSDOZYIQNNDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)
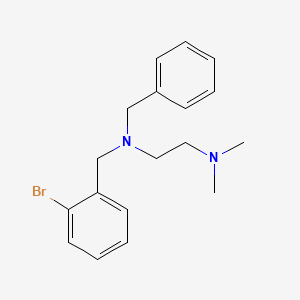
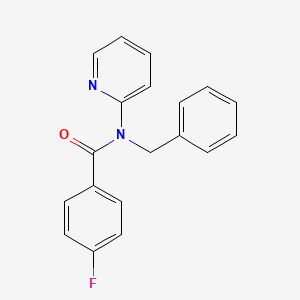
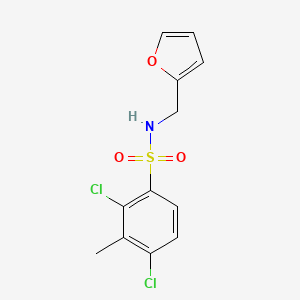
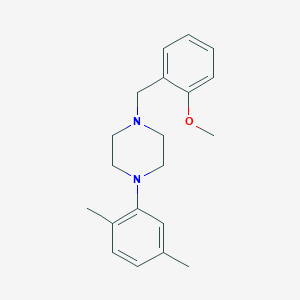
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5709119.png)
![3-[3-({imino[2-(4-quinolinylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5709124.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)
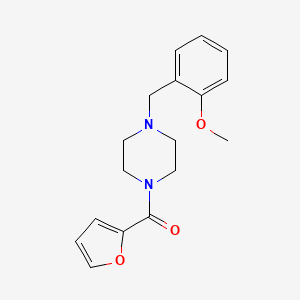
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)

